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Compound of Interest

Compound Name: BS2G Crosslinker

Cat. No.: B8027657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bis(sulfosuccinimidyl)

glutarate (BS2G), a homobifunctional, amine-reactive crosslinking agent. This document details

its chemical properties, spacer arm length, and provides detailed experimental protocols for its

application in elucidating protein-protein interactions and characterizing protein complex

structures.

Introduction to BS2G
Bis(sulfosuccinimidyl) glutarate, commonly known as BS2G, is a chemical crosslinker widely

used in structural biology to covalently link interacting proteins.[1][2][3] As a homobifunctional

crosslinker, it possesses two identical reactive groups at either end of a spacer arm.[4] These

reactive groups are N-hydroxysulfosuccinimide (sulfo-NHS) esters that specifically target

primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides,

forming stable amide bonds.[1][2][5]

A key feature of BS2G is its water-solubility, which allows for crosslinking reactions to be

performed in aqueous buffers at physiological pH, thereby preserving the native conformation

of proteins.[1][4][6] Furthermore, BS2G is membrane-impermeable, making it an ideal reagent

for studying cell surface protein interactions without affecting intracellular components.[2][4][6]

[7][8] The non-cleavable nature of the spacer arm ensures the stability of the crosslinked

complex during subsequent analysis.[2][4][7]
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Quantitative Data Summary
The physicochemical properties of the BS2G crosslinker are summarized in the table below

for easy reference and comparison.

Property Value References

Spacer Arm Length 7.7 Å [1][2][9]

Molecular Weight (d0) 530.35 g/mol [1][9]

Molecular Formula (Disodium

Salt)
C13H12N2O14S2Na2 [9]

Reactive Groups Sulfo-NHS ester [1][2]

Reactivity Target
Primary amines (e.g., lysine,

N-terminus)
[1][2][5]

Water Solubility Yes [1][4][6]

Membrane Permeability No [2][4][6][7][8]

Cleavability Non-cleavable [2][4][7]

Chemical Reaction Mechanism
BS2G reacts with primary amines through a two-step nucleophilic acyl substitution reaction.

The sulfo-NHS esters at both ends of the glutarate spacer react with the ε-amino group of a

lysine residue or the α-amino group of a protein's N-terminus. This reaction results in the

formation of a stable amide bond and the release of sulfo-N-hydroxysuccinimide.
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Caption: Reaction of BS2G with a primary amine on a protein.

Experimental Protocols
General Protocol for Protein Crosslinking with BS2G
This protocol provides a general guideline for crosslinking proteins in solution. Optimal

conditions may vary depending on the specific proteins and their concentrations.

Materials:

BS2G crosslinker

Protein sample in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline (PBS),

HEPES buffer) at pH 7.2-8.0

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Reaction tubes

Procedure:
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Prepare BS2G Solution: Immediately before use, dissolve BS2G in the reaction buffer to a

final concentration of 1-10 mM. BS2G is moisture-sensitive, so it should be equilibrated to

room temperature before opening the vial to prevent condensation.[1]

Crosslinking Reaction: Add the BS2G solution to the protein sample. The final concentration

of BS2G should typically be in a 20- to 50-fold molar excess over the protein concentration.

[1]

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for

2 hours.

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-

50 mM. The primary amines in the quenching buffer will react with any excess BS2G.

Incubate for 15 minutes at room temperature.[1]

Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-

PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol for Crosslinking Mass Spectrometry (XL-MS) of
a Purified Protein Complex
This protocol outlines the steps for using BS2G to identify protein-protein interactions within a

purified protein complex using mass spectrometry.

Materials:

Purified protein complex (1-2 mg/mL) in a non-amine-containing buffer (e.g., 20 mM HEPES,

150 mM NaCl, pH 7.8)

BS2G crosslinker

Quenching buffer (1 M Ammonium Bicarbonate)

Dithiothreitol (DTT)

Iodoacetamide (IAA)
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Trypsin (mass spectrometry grade)

Formic acid

Procedure:

Crosslinking: Add BS2G (from a freshly prepared 25 mM stock in reaction buffer) to the

protein complex to a final concentration of 0.5-2 mM. Incubate for 1 hour at room

temperature.

Quenching: Quench the reaction by adding ammonium bicarbonate to a final concentration

of 50 mM and incubate for 30 minutes at room temperature.

Reduction and Alkylation:

Add DTT to a final concentration of 10 mM and incubate for 45 minutes at 56 °C.

Cool the sample to room temperature and add IAA to a final concentration of 25 mM.

Incubate for 30 minutes in the dark.

Digestion:

Dilute the sample 5-fold with 50 mM ammonium bicarbonate.

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37 °C.

Sample Cleanup: Acidify the digest with formic acid to a final concentration of 1%. Desalt the

peptides using a C18 StageTip or equivalent.

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Data Analysis: Use specialized software (e.g., pLink, MaxLynx, MeroX) to identify the

crosslinked peptides from the MS data.

Experimental Workflow for Crosslinking Mass
Spectrometry
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The overall workflow for a typical crosslinking mass spectrometry experiment is depicted below.

This process involves several key stages, from sample preparation to data analysis, to identify

protein interaction sites.
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Crosslinking Mass Spectrometry Workflow
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Caption: A typical workflow for XL-MS experiments.
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Applications in Research and Drug Development
The distance constraints provided by BS2G crosslinking are invaluable for several applications:

Mapping Protein-Protein Interaction Interfaces: By identifying which lysine residues are in

close proximity, researchers can map the binding sites between interacting proteins.

Determining the Topology of Protein Complexes: BS2G helps to understand the overall

architecture of multi-protein complexes by providing a network of distance restraints.

Validating and Refining Structural Models: Experimental data from BS2G crosslinking can be

used to validate or refine computational models of protein structures and complexes.

Studying Conformational Changes: Changes in crosslinking patterns can reveal

conformational changes in proteins or protein complexes upon ligand binding or other

stimuli.

Drug Discovery: By identifying key interaction interfaces, BS2G can aid in the rational design

of small molecules or biologics that modulate protein-protein interactions.

Conclusion
BS2G is a versatile and powerful tool for researchers in structural biology and drug

development. Its defined spacer arm length, water-solubility, and amine-reactivity make it a

reliable choice for probing protein architecture and interactions. The detailed protocols and

workflows provided in this guide offer a solid foundation for the successful application of BS2G

in a variety of research settings. Careful optimization of experimental conditions is crucial to

obtain high-quality, interpretable data that can provide significant insights into the intricate world

of protein complexes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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